2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9ClN2OS. It features a benzamide core substituted with a 2-chloro group and a 5-methyl-1,3-thiazol-2-yl moiety. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites or interacting with cellular receptors. This leads to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Chloro-N-(5-ethyl-1,3-thiazol-2-yl)benzamide
- 2-Chloro-N-(5-methyl-1,3-oxazol-2-yl)benzamide
- 2-Chloro-N-(5-methyl-1,3-imidazol-2-yl)benzamide
Comparison: While these compounds share a similar core structure, the presence of different substituents on the thiazole ring or the replacement of the thiazole ring with other heterocycles can significantly alter their biological activity and chemical reactivity. 2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct antimicrobial and anticancer properties .
Properties
Molecular Formula |
C11H9ClN2OS |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-6-13-11(16-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) |
InChI Key |
UFUWMCHZOGHOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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